molecular formula C20H18N2O3S B2451393 Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate CAS No. 312604-94-7

Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2451393
CAS No.: 312604-94-7
M. Wt: 366.44
InChI Key: NCNUVJIPUYBZQA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes an ethyl ester group, a phenyl ring, and a 4-methylbenzamido group. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of ethyl 2-amino-4-methylthiazole-5-carboxylate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • 4-Methylbenzamido derivatives
  • Phenylthiazole derivatives

Uniqueness

Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications in various fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for ongoing research and development.

Properties

IUPAC Name

ethyl 2-[(4-methylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-25-19(24)17-16(14-7-5-4-6-8-14)21-20(26-17)22-18(23)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNUVJIPUYBZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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